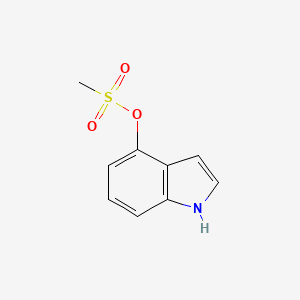
Toluene-a,a,a-d3,o-fluoro-(8ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-a,a,a-d3,o-fluoro-(8CI), also known as 2-Fluorotoluene-α,α,α-D3, is a deuterated derivative of fluorotoluene. It is a compound where three hydrogen atoms in the methyl group of toluene are replaced by deuterium atoms, and a fluorine atom is substituted at the ortho position of the benzene ring. This compound is often used in scientific research due to its unique properties and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Toluene-a,a,a-d3,o-fluoro-(8CI) typically involves the deuteration of toluene followed by fluorination. One common method is:
Deuteration: Toluene is treated with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms in the methyl group with deuterium.
Fluorination: The deuterated toluene is then subjected to electrophilic aromatic substitution using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the ortho position.
Industrial Production Methods
Industrial production of Toluene-a,a,a-d3,o-fluoro-(8CI) follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Using high-pressure deuterium gas and a robust catalyst system to ensure complete deuteration.
Controlled Fluorination: Employing advanced fluorination techniques to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Toluene-a,a,a-d3,o-fluoro-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the fluorine atom to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Conversion to 2-methylcyclohexane derivatives.
Substitution: Formation of various substituted toluene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Toluene-a,a,a-d3,o-fluoro-(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorotoluene: The non-deuterated version of the compound.
Toluene-d8: A fully deuterated version of toluene without fluorine substitution.
Fluorobenzene: A simpler fluorinated aromatic compound without the methyl group.
Uniqueness
Toluene-a,a,a-d3,o-fluoro-(8CI) is unique due to its combination of deuterium and fluorine atoms, which provides distinct properties such as enhanced stability, specific reactivity, and usefulness in isotopic labeling studies. This makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H7F |
|---|---|
Peso molecular |
113.15 g/mol |
Nombre IUPAC |
1-fluoro-2-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3 |
Clave InChI |
MMZYCBHLNZVROM-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC=CC=C1F |
SMILES canónico |
CC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



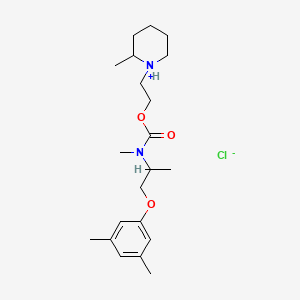
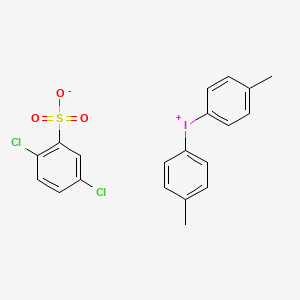
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
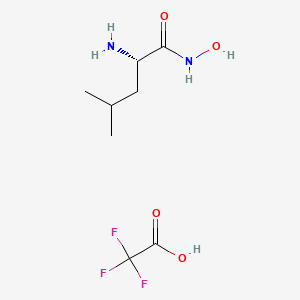
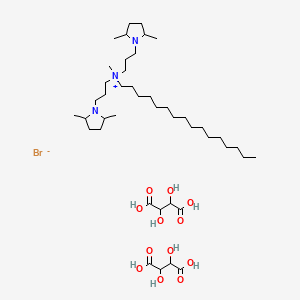
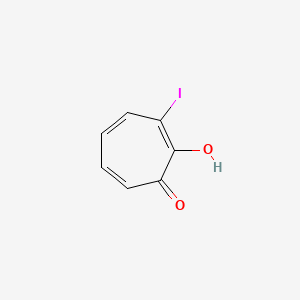

![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
